molecular formula C12H11NO2 B2449192 Methyl 8-methylquinoline-4-carboxylate CAS No. 1593934-90-7

Methyl 8-methylquinoline-4-carboxylate

Cat. No. B2449192
M. Wt: 201.225
InChI Key: OQSSKGSCBLWROY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular weight of “Methyl 8-methylquinoline-4-carboxylate” is 201.22 . The InChI key is OQSSKGSCBLWROY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline . The synthesis of quinoline-2-carboxylate derivative has been described by Huang .


Physical And Chemical Properties Analysis

The physical form of “Methyl 8-methylquinoline-4-carboxylate” can be either liquid or solid . It should be stored sealed in dry conditions at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
    • The methods of application or experimental procedures involve synthetic and medicinal chemists producing greener and more sustainable chemical processes .
    • The results showed increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .
  • Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • The methods of application or experimental procedures involve transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .
    • The results or outcomes obtained from these methods are not specified in the source .
  • Chemical Properties

    • “Methyl 8-methylquinoline-4-carboxylate” is a quinoline derivative with the CAS Number: 1593934-90-7 .
    • It has a molecular weight of 201.22 .
    • It’s stored in a dry room at normal temperature .
    • .
    • It’s available in liquid or solid form .
  • Pharmacokinetics

    • It has high GI absorption .
    • It’s BBB permeant .
    • It’s not a P-gp substrate .
    • It’s an inhibitor of CYP1A2 .
    • It’s not an inhibitor of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .
    • It has a Log Kp (skin permeation) of -5.82 cm/s .
    • It has a Lipophilicity Log Po/w (iLOGP) of 2.33 .
  • Synthesis

    • Quinoline derivatives can be synthesized using various methods .
    • One method involves utilizing benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .
  • Chemical Properties

    • “Methyl 8-methylquinoline-4-carboxylate” is a quinoline derivative with the CAS Number: 1593934-90-7 .
    • It has a molecular weight of 201.22 .
    • It’s stored in a dry room at normal temperature .
    • .
    • It’s available in liquid or solid form .
  • Pharmacokinetics

    • It has high GI absorption .
    • It’s BBB permeant .
    • It’s not a P-gp substrate .
    • It’s an inhibitor of CYP1A2 .
    • It’s not an inhibitor of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .
    • It has a Log Kp (skin permeation) of -5.82 cm/s .
    • It has a Lipophilicity Log Po/w (iLOGP) of 2.33 .
  • Synthesis

    • Quinoline derivatives can be synthesized using various methods .
    • One method involves utilizing benzaldehyde (52), methyl cyanoacetate (53) and aromatic amine (54) with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .

Safety And Hazards

“Methyl 8-methylquinoline-4-carboxylate” has a GHS07 signal word “Warning” with hazard statements H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Relevant Papers Several papers have been published on the synthesis of quinoline and its derivatives . These papers discuss various synthesis protocols and the biological and pharmaceutical applications of quinoline and its derivatives .

properties

IUPAC Name

methyl 8-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-9-10(12(14)15-2)6-7-13-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSSKGSCBLWROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methylquinoline-4-carboxylate

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